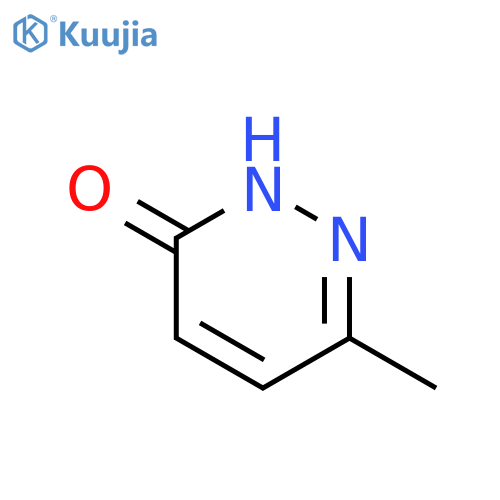Cas no 13327-27-0 (3-methyl-1H-pyridazin-6-one)

3-methyl-1H-pyridazin-6-one structure
商品名:3-methyl-1H-pyridazin-6-one
CAS番号:13327-27-0
MF:C5H6N2O
メガワット:110.11394071579
MDL:MFCD00051575
CID:49167
3-methyl-1H-pyridazin-6-one 化学的及び物理的性質
名前と識別子
-
- 6-Methyl-3(2H)-pyridazinone
- 6-Methylpyridazin-3-one
- 6-Methyl-3-pyridazinone
- 6-Methyl-3-pyridazinone
- 6-Methylpyridazin-3(2H)-one
- 6-methylpyridazin-3-ol
- 3-Hydroxy-6-methylpyridazine
- 3-methyl-1H-pyridazin-6-one
- 4-Methyl-5,6-diaza-2,4-cyclohexadien-1-one
- 6-Methyl-2H-pyridazin-3-one
- 6-Methyl-2H-pyridazine-3-one
- NSC 10841
- NSC 17180
- 6Me3OxoPyridaz
- 6-Methyl-3-pyridazone
- 3-pyridazinol, 6-methyl-
- 6-METHYLPYRIDAZIN-3[2H]-ONE
- SPECS AC-907
- SPECS AC-907/25005370
- 3(2H)-Pyridazinone, 6-methyl-
- 6-methyl-2,3-dihydropyridazin-3-one
- NSC17180
- 6-methyl-pyridazone-3
- 3-methyl-6-pyridazone
- KSC495M8T
- 6-Methyl-3-hydroxy-pyridazin
- 6-methyl-2h-p
-
- MDL: MFCD00051575
- インチ: 1S/C5H6N2O/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8)
- InChIKey: QZWIXLPWMGHDDD-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])=C([H])C(C([H])([H])[H])=NN1[H]
- BRN: 109928
計算された属性
- せいみつぶんしりょう: 110.04800
- どういたいしつりょう: 110.048013
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 41.5
- 疎水性パラメータ計算基準値(XlogP): -0.4
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 無色結晶
- 密度みつど: 1.22
- ゆうかいてん: 142.0 to 146.0 deg-C
- ふってん: 310.3 °C at 760 mmHg
- フラッシュポイント: 141.5℃
- 屈折率: 1.576
- PSA: 45.75000
- LogP: 0.07830
- ようかいせい: 未確定
3-methyl-1H-pyridazin-6-one セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S22-S24/25
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
3-methyl-1H-pyridazin-6-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-methyl-1H-pyridazin-6-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM102251-10g |
6-methylpyridazin-3-ol |
13327-27-0 | 97% | 10g |
$96 | 2022-09-03 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01262-25g |
3-methyl-1H-pyridazin-6-one |
13327-27-0 | 97% | 25g |
¥264 | 2023-09-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14471-25g |
6-Methyl-3(2H)-pyridazinone, 98% |
13327-27-0 | 98% | 25g |
¥6295.00 | 2023-03-09 | |
| Chemenu | CM102251-100g |
6-methylpyridazin-3-ol |
13327-27-0 | 97% | 100g |
$*** | 2023-03-31 | |
| Life Chemicals | F3308-2941-0.5g |
6-methyl-2,3-dihydropyridazin-3-one |
13327-27-0 | 95%+ | 0.5g |
$19.0 | 2023-09-06 | |
| Enamine | EN300-66328-0.5g |
6-methyl-2,3-dihydropyridazin-3-one |
13327-27-0 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
| TRC | M327060-25g |
6-\u200bMethyl-\u200b3-\u200bpyridazinone |
13327-27-0 | 25g |
$ 400.00 | 2022-06-04 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014239-5g |
6-Methyl-3(2H)-pyridazinone |
13327-27-0 | ≥98% | 5g |
¥47.0 | 2023-09-15 | |
| Life Chemicals | F1967-1185-0.5g |
6-methylpyridazin-3-ol |
13327-27-0 | 95%+ | 0.5g |
$19.0 | 2023-09-06 | |
| Life Chemicals | F1967-1185-2.5g |
6-methylpyridazin-3-ol |
13327-27-0 | 95%+ | 2.5g |
$40.0 | 2023-09-06 |
3-methyl-1H-pyridazin-6-one サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:13327-27-0)3-methyl-1H-pyridazin-6-one
注文番号:A2832
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:22
価格 ($):176.0
3-methyl-1H-pyridazin-6-one 関連文献
-
1. 1,3-Dipolar character of six-membered aromatic rings. Part X. Pyridazine and benzopyridazine betainesNicholas Dennis,Alan R. Katritzky,Muthyala Ramaiah J. Chem. Soc. Perkin Trans. 1 1975 1506
-
Jia-Yue Chen,Yao-Bing Huang,Bin Hu,Ke-Ming Li,Ji-Long Zhang,Xuan Zhang,Xia-Yun Yan,Qiang Lu Green Chem. 2023 25 2672
-
3. Synthesis of thyroid hormone analogues. Part 3. Iodonium salt approaches to SK&F L-94901Deirdre M. B. Hickey,Paul D. Leeson,Riccardo Novelli,Virendra P. Shah,Brian E. Burpitt,Lynne P. Crawford,Bryan J. Davies,Michael B. Mitchell,Kirit D. Pancholi,David Tuddenham,Norman J. Lewis,Clare O'Farrell J. Chem. Soc. Perkin Trans. 1 1988 3103
-
4. Pyridazines. Part IV. Action of Grignard reagents on 6-methyl- and 4,5-dihydro-6-α-styryl-pyridazin-3(2H)-onesF. G. Baddar,M. H. Nosseir,N. L. Doss,N. N. Messiha J. Chem. Soc. Perkin Trans. 1 1972 1091
-
Ingrid Allart-Simon,Aurélie Moniot,Nicolo Bisi,Miguel Ponce-Vargas,Sandra Audonnet,Marie Laronze-Cochard,Janos Sapi,Eric Hénon,Frédéric Velard,Stéphane Gérard RSC Med. Chem. 2021 12 584
13327-27-0 (3-methyl-1H-pyridazin-6-one) 関連製品
- 73619-57-5(6-Methylpyridazin-3-one)
- 933734-91-9(6-Hydroxypyridazine-3-carboxaldehyde)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:13327-27-0)6-甲基-3(2H)-哒嗪酮

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:13327-27-0)6-Methylpyridazin-3(2H)-one

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




